6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-1-5-4(3-10-7)6(2-9)12-11-5/h1,3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTXTWBPGOKQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NN2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are
Biological Activity
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula CHClN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : CHClN
- Molecular Weight : 178.58 g/mol
- CAS Number : 1352887-64-9
Synthesis
The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base like N,N-diisopropylethylamine. The reaction is carried out in dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. The product is purified through extraction and precipitation methods .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile. A review indicated that certain pyrazole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds synthesized from similar scaffolds demonstrated selectivity indices for COX-2, suggesting potential therapeutic applications in managing inflammatory diseases .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that pyrazolo[4,3-c]pyridine derivatives can inhibit cell proliferation in various cancer cell lines. Notably, compounds derived from this scaffold exhibited selective inhibition against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This selectivity may lead to reduced side effects compared to traditional chemotherapeutics .
Case Studies
-
Inhibition of COX Enzymes :
- A study demonstrated that derivatives of pyrazolo compounds showed IC values comparable to standard anti-inflammatory drugs like diclofenac. Specifically, some derivatives exhibited IC values around 60 μg/mL, indicating promising anti-inflammatory activity while maintaining gastrointestinal safety .
- CDK Inhibition :
Data Summary Table
Comparison with Similar Compounds
To contextualize the properties and applications of 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile, we compare it with structurally analogous pyrazolo-pyridine derivatives and related carbonitriles. Key differences arise from substituent variations, ring fusion patterns, and biological activities.
Structural Analogues with Pyrazolo-Pyridine Cores
Key Observations :
- Ring Fusion Position : The [4,3-c] fusion in the target compound contrasts with the [3,4-b] arrangement in analogues like 4i and 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile . This alters steric and electronic profiles, impacting binding affinity in biological systems .
- The iodinated analog () may serve as a precursor for Suzuki-Miyaura couplings .
- Biological Activity: Pyrazolo[4,3-c]pyridines generally exhibit weaker anticancer/antimicrobial activity compared to pyrano[4,3-c]pyrazoles, as noted in .
Pyrazole-Carbonitrile Derivatives in Agrochemicals
Key Observations :
- The target compound lacks the sulfinyl or trifluoromethyl groups critical for insecticidal activity in fipronil and ethiprole . Its simpler structure may limit agrochemical utility but enhance versatility in medicinal chemistry.
Physicochemical and Economic Comparison
Key Observations :
Q & A
Q. What are the common synthetic routes for 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile?
The compound is typically synthesized via cyclocondensation reactions. A representative method involves:
- Reacting substituted pyrazole precursors with chloro-substituted pyridine derivatives under acidic conditions.
- Recrystallization from solvents like DMF to achieve high purity (yield: 80%, m.p. >300°C) .
- Green chemistry approaches using NaCl as a catalyst in aqueous media to improve atom economy and reduce waste .
Q. How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- 1H/13C NMR : Signals for aromatic protons (δ 7.49–7.71 ppm), nitrile groups (CN, ~2221 cm⁻¹ in IR), and NH protons (δ 11.91 ppm) .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292 [M⁺]) and fragmentation patterns to confirm the structure .
- Elemental analysis : Validation of C, H, and N content (e.g., C: 65.75%, H: 4.14%, N: 19.17%) .
Q. What are the typical biological activities associated with this compound?
Pyrazolo[4,3-c]pyridine derivatives are investigated for:
- Kinase inhibition : Potential targeting of ATP-binding sites due to the nitrile group’s electrophilicity .
- Antimicrobial activity : Structural analogs show activity against bacterial and fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis?
Optimization strategies include:
- Catalyst screening : FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) enhances cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side reactions .
- Temperature control : Reactions at 80°C balance kinetic efficiency and thermal decomposition risks .
Q. How to address contradictions in spectral data interpretation?
Contradictions may arise from tautomerism or crystallographic disorder. Mitigation involves:
- Cross-validation : Comparing NMR data with X-ray crystallography (e.g., bond angles and torsional parameters) .
- Dynamic NMR experiments : To detect rotational barriers in substituents like chlorophenyl groups .
Q. What strategies modify the core structure for enhanced bioactivity?
Functionalization approaches include:
- Substituent introduction : Adding electron-withdrawing groups (e.g., nitro) to the pyridine ring to modulate electronic properties and binding affinity .
- Heterocyclic fusion : Creating pyrano[2,3-f]pyrazolo[3,4-b]quinoline hybrids to explore synergistic pharmacological effects .
Q. What computational methods predict the compound’s reactivity and binding modes?
Q. How to resolve low purity or byproduct formation during synthesis?
Solutions include:
- Recrystallization : Using DMF or ethanol to isolate the desired product from impurities .
- Chromatographic purification : Flash chromatography with silica gel and ethyl acetate/hexane mixtures .
- Reaction monitoring : TLC or HPLC to track intermediate formation and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
